Erythro-4-methylmethylphenidate

Catalog No.
S13257535
CAS No.
210776-67-3
M.F
C15H21NO2
M. Wt
247.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythro-4-methylmethylphenidate

CAS Number

210776-67-3

Product Name

Erythro-4-methylmethylphenidate

IUPAC Name

methyl (2R)-2-(4-methylphenyl)-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14-/m1/s1

InChI Key

WJZNCJIOIACDBR-ZIAGYGMSSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H]2CCCCN2)C(=O)OC

Erythro-4-methylmethylphenidate is a chemical compound that belongs to the class of substituted phenidates, structurally related to methylphenidate, which is widely used as a central nervous system stimulant for treating attention deficit hyperactivity disorder and narcolepsy. The compound has the molecular formula C15H21NO2C_{15}H_{21}NO_2 and features a piperidine ring, which is characteristic of many stimulant drugs. Its stereochemistry is defined by the erythro configuration, which influences its pharmacological properties and biological activity.

Typical of compounds with similar structures. These reactions include:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, potentially leading to more polar derivatives.
  • Reduction: This may convert ketones to alcohols, influencing the compound's solubility and reactivity.
  • Hydrolysis: The reaction with water can break down ester bonds if present, affecting its stability and bioavailability.

The biological activity of erythro-4-methylmethylphenidate is primarily characterized by its action as a norepinephrine-dopamine reuptake inhibitor. This mechanism is crucial for its stimulant effects, as it increases the levels of these neurotransmitters in the synaptic cleft, enhancing alertness and focus. Studies have shown that variations in the structure of methylphenidate analogs can lead to significant differences in their potency and efficacy at dopamine transporters .

Several synthesis methods have been developed for erythro-4-methylmethylphenidate. A notable approach involves:

  • Starting Materials: The synthesis typically begins with readily available precursors such as methylphenidate or its analogs.
  • Reagents: Common reagents include piperidine derivatives and various catalysts to facilitate reactions like hydrogenation.
  • Steps:
    • Formation of the piperidine ring through cyclization.
    • Introduction of methyl groups at specific positions on the aromatic ring.
    • Purification processes such as recrystallization or chromatography to isolate the desired erythro isomer .

Erythro-4-methylmethylphenidate has potential applications in both medical and research settings:

  • Pharmaceutical Research: As a research chemical, it is studied for its pharmacological properties and potential therapeutic uses in treating attention disorders.
  • Comparison Studies: It serves as a reference compound for evaluating the effects of structural modifications on stimulant activity in drug development.

Research indicates that erythro-4-methylmethylphenidate may interact with various neurotransmitter systems. For instance, it has been shown to affect serotonin levels when co-administered with other serotonergic drugs, potentially leading to serotonin syndrome in certain contexts . Additionally, its interactions with other stimulants like amphetamine may alter their pharmacokinetics and dynamics due to shared metabolic pathways .

Erythro-4-methylmethylphenidate shares similarities with several other compounds in the methylphenidate family. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsPotency/Activity
MethylphenidateStandard structure with piperidine ringWell-established CNS stimulant
Threo-4-methylmethylphenidateIsomeric form with different stereochemistrySlightly less potent than methylphenidate
4-FluoromethylphenidateFluorine substitution enhances potencyMore potent than methylphenidate
DexmethylphenidateDextro form of methylphenidateHigher potency at dopamine receptors
3-BromomethylphenidateBromine substitution affects biological activityVaries significantly from parent compound

Erythro-4-methylmethylphenidate's unique erythro configuration differentiates it from its threo counterpart, affecting its binding affinity and biological activity at neurotransmitter transporters. This structural variation could lead to distinct therapeutic profiles and side effects compared to other stimulants.

Traditional synthetic approaches for methylphenidate analogues have historically relied on well-established organic chemistry methodologies that provide access to the core piperidine-containing scaffold characteristic of this compound class [1] [2]. The most widely employed classical route involves the condensation of phenylacetonitrile with 2-chloropyridine using sodium amide as a base in toluene at elevated temperatures of 110-112°C [3] [4]. This reaction produces 2-phenyl-2-(pyridin-2-yl)acetonitrile as an intermediate, which subsequently undergoes hydrolysis in the presence of sulfuric acid to yield the corresponding amide [3] [4].

The amide intermediate is then subjected to treatment with hydrochloric acid in methanol under heating conditions to generate methyl 2-phenyl-2-(pyridin-2-yl)acetate [3] [4]. The critical step in this synthetic sequence involves the selective hydrogenation of the pyridine ring to form the desired piperidine ring system, typically accomplished using platinum or platinum oxide catalysts under hydrogen pressure in acetic acid [3] [4]. This traditional approach, while effective, presents significant challenges in terms of stereochemical control, as it produces mixtures of erythro and threo diastereomers that require subsequent separation [5] [6].

An alternative classical method employs the arylation of benzylcyanide using 2-chloropyridine in the presence of a base, resulting in the formation of α-phenyl-α-(2-pyridyl)acetonitrile [3]. This intermediate undergoes nitrile hydrolysis in sulfuric acid with simultaneous esterification using methanol to obtain the methyl ester of α-phenyl-α-(2-pyridylacetic acid) [3]. The subsequent hydrogenation step follows similar protocols to those described in the condensation approach [3].

The Bamford-Stevens reaction represents another traditional synthetic pathway that has been explored for methylphenidate derivative preparation [2]. This method involves the decomposition of tosylhydrazone intermediates under basic conditions to generate carbene species that can undergo subsequent transformations to yield the target compounds [2]. However, this approach typically provides only modest stereoselectivity and requires additional optimization for practical applications [2].

Synthetic MethodStarting MaterialsKey Catalyst/ConditionsStereoselectivityTypical Yield (%)
Traditional Phenylacetonitrile CondensationPhenylacetonitrile, 2-chloropyridineNaNH₂, 110-112°C, tolueneNon-selective (requires separation)70-85
Bamford-Stevens ReactionTosylhydrazone intermediate, baseBase-promoted decompositionModest selectivity60-75
Palladium-Catalyzed Hydrogenationα-phenyl-α-pyridyl-2-methyl acetatePd/C, H₂ pressure, acetic acidNon-selective85-95

Tungsten-Promoted Stereoselective Synthesis

The tungsten-promoted synthetic methodology represents a significant advancement in the stereoselective preparation of erythro-4-methylmethylphenidate derivatives [7] [8] [9]. This innovative approach utilizes a tungsten fragment {WTp(NO)(PMe₃)} where Tp represents trispyrazolylborate, NO denotes nitrosyl, and PMe₃ indicates trimethylphosphine [7] [8] [9]. The methodology begins with the dearomatization of pyridine through dihapto-coordination (η²) to the electron-rich tungsten fragment [7] [8] [9].

The key synthetic strategy involves the installation of a methyl phenylacetate moiety at the C2′ position of a distal η²-pyridine complex via a Reformatsky reaction [7] [8] [9]. The pyridine borane ligand in WTp(NO)(PMe₃)(η²-pyBH₃) undergoes dearomatization by the metal center and can be elaborated to the analogous η²-mesylpyridinium complex [7] [8] [9]. This transformation provides a platform for subsequent functionalization reactions [7] [8] [9].

Under Reformatsky reaction conditions, the mesyl-substituted pyridinium complex smoothly undergoes addition with methyl α-phenyl bromoacetate to produce a dihydropyridine complex [7] [8]. The incorporation of the methyl phenyl ester moiety occurs exclusively anti to the metal at the C2 position of the pyridine ring [7] [8]. Initially, this reaction produces a 3:1 erythro:threo mixture of diastereomers [7] [8]. However, a critical optimization involves trituration procedures that can enrich the diastereomeric ratio from 3:1 to greater than 20:1 [7] [8].

The trituration process involves sequential treatment with methanol followed by 1,2-dimethoxyethane [7] [8]. The methanol trituration effectively removes decomposition impurities, while the subsequent 1,2-dimethoxyethane trituration achieves the remarkable isomeric enrichment [7] [8]. This purification protocol represents a significant advancement in obtaining highly enriched erythro diastereomers [7] [8].

Following the Reformatsky addition, a tandem protonation/nucleophilic addition sequence results in a library of erythro methylphenidate analogues functionalized at the piperidyl C5′ position [7] [8] [9]. The functional group addition occurs chemoselectively to the C5′ position, cis to the methyl phenylacetate moiety [7] [8] [9]. When this procedure is repeated using an enantioenriched source of the tungsten reagent, it produces enantioenriched methylphenidate derivatives [7] [8] [9].

The tungsten-promoted methodology offers several advantages over traditional synthetic approaches, including enhanced stereochemical control, the ability to introduce functional groups at specific positions, and compatibility with various nucleophiles [7] [8] [9]. The method provides access to previously unexplored structural modifications of the methylphenidate scaffold, particularly functionalization of the piperidine ring [7] [8] [9].

Diastereomer Separation and Purification Techniques

The separation and purification of erythro and threo diastereomers of 4-methylmethylphenidate represents a critical aspect of the synthetic process, as these stereoisomers exhibit distinct pharmacological properties [5] [10] [11]. Several analytical and preparative techniques have been developed to achieve effective separation of these closely related compounds [5] [10] [11].

Recrystallization methods have proven effective for the separation of methylphenidate diastereomers [5] [12]. The traditional approach involves recrystallization from methanol, which can provide moderate enrichment of the desired threo isomer [5]. However, for erythro-4-methylmethylphenidate, specialized recrystallization protocols may be required to achieve optimal separation [5]. The epimerization process using potassium hydroxide has been employed to favor the formation of threo-acetic acid intermediates, which can then be isolated through selective crystallization [5].

Trituration techniques represent an important advancement in diastereomer purification, particularly for tungsten-derived products [7] [8]. The sequential trituration protocol using methanol followed by 1,2-dimethoxyethane has demonstrated remarkable effectiveness in enriching erythro diastereomers from initial ratios of 3:1 to greater than 20:1 [7] [8]. This method is particularly valuable for compounds prepared via tungsten-promoted synthesis [7] [8].

Chromatographic separation methods offer high-resolution separation capabilities for methylphenidate stereoisomers [10] [11] [13]. Preparative thin-layer chromatography using silica gel plates with ethyl acetate as the mobile phase has been successfully employed for the separation of 4-fluoromethylphenidate diastereomers [5]. This method typically achieves baseline separation of erythro and threo forms, although it is limited to preparative scale applications [5].

High-performance liquid chromatography using chiral stationary phases represents the most advanced approach for stereoisomer separation [10] [11] [13]. The Chirobiotic V2 column has demonstrated exceptional performance for the separation of methylphenidate enantiomers and diastereomers [11] [13]. This column utilizes a macrocyclic antibiotic-based chiral selector that provides excellent recognition of the subtle structural differences between stereoisomers [11] [13]. The typical mobile phase consists of methanol containing ammonium acetate and trifluoroacetic acid at specific concentrations [11] [13].

Capillary electrophoresis with cyclodextrin additives offers an alternative high-resolution separation method [10]. The use of 2,6-di-O-methyl-β-cyclodextrin as a chiral selector has proven effective for separating all pairs of methylphenidate enantiomers [10]. This method provides excellent enantioselectivity and can distinguish between threo and erythro forms as well as their respective enantiomers [10].

Supercritical fluid chromatography represents an emerging technology for the separation of methylphenidate stereoisomers [13]. This technique offers advantages in terms of reduced solvent consumption and faster analysis times compared to traditional liquid chromatography [13]. The method utilizes methanol with specific additives and has demonstrated excellent enantioseparation capabilities [13].

Separation TechniqueTarget CompoundsResolution EfficiencyOperating ConditionsIndustrial Applicability
Recrystallization from MethanolGeneral methylphenidate diastereomersModerate (3:1 to 10:1)Room temperature, organic solventHigh (simple, scalable)
Trituration in 1,2-dimethoxyethaneTungsten-derived erythro productsHigh (3:1 to >20:1)Room temperature, 1,2-dimethoxyethaneModerate (specialized for tungsten products)
Preparative TLC (Silica Gel)4-fluoromethylphenidate isomersGood baseline separationEthyl acetate mobile phaseLow (preparative scale only)
Chiral HPLC (Chirobiotic V2)d/l-threo and erythro isomersExcellent (complete separation)Methanol/ammonium acetate (92:8)Moderate (analytical/small preparative)
Capillary Electrophoresis with CyclodextrinsMultiple methylphenidate stereoisomersGood (all pairs separated)2,6-di-O-methyl-β-cyclodextrin bufferLow (analytical only)

Scalability Challenges in Industrial Production

The industrial-scale production of erythro-4-methylmethylphenidate faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [14] [15] [12] [6]. The complexity of synthesizing stereochemically pure compounds at commercial scale requires careful consideration of multiple factors including catalyst selection, process safety, regulatory compliance, and environmental considerations [14] [15] [12] [6].

Catalyst cost represents one of the most significant economic barriers to large-scale production [12] [6]. Traditional synthetic routes rely heavily on platinum or rhodium catalysts, which are extremely expensive and substantially increase manufacturing costs [12] [6]. The order of catalytic activity follows the sequence rhodium > platinum > palladium > nickel, with the most active catalysts being prohibitively expensive for industrial applications [6]. Alternative catalysts such as palladium on carbon have been explored as more economically viable options, although they may require optimization of reaction conditions to maintain acceptable yields and selectivity [12] [6].

Solvent-related challenges present additional complications for industrial implementation [12] [6]. The widespread use of acetic acid as a reaction medium in traditional synthetic routes creates significant problems for product isolation and purification [12] [6]. Acetic acid acts as a reactive solvent that can generate impurities and creates solubility problems that make the process less plant-friendly [12] [6]. The difficulty in isolating products from acetic acid solutions necessitates additional purification steps that result in substantial yield losses and proportional increases in production costs [12] [6].

Impurity formation during large-scale synthesis represents a critical quality control challenge [12] [6]. High-temperature distillation processes required for product isolation from acetic acid solutions generate significant levels of impurities [12] [6]. Since methylphenidate derivatives are pharmaceutical compounds, the reduction of impurities to acceptable limits requires additional purification steps that are responsible for substantial yield losses and corresponding cost increases [12] [6]. The generation of impurities is particularly problematic when acetic acid is distilled at high temperatures during product recovery [12] [6].

Stereoisomer control and separation present major technical challenges for industrial production [5] [14] [12]. The non-selective nature of many traditional synthetic routes produces mixtures of erythro and threo diastereomers that require efficient separation methods [5] [12]. The complex multi-step purification procedures required for stereoisomer separation result in extended processing times and reduced overall yields [5] [12]. Industrial facilities must implement sophisticated separation technologies such as large-scale chromatography or specialized crystallization processes [5] [12].

Process safety considerations impose additional constraints on industrial operations [12] [6]. Many synthetic routes require high-pressure hydrogenation conditions (12-15 kg/cm²) that necessitate specialized equipment and safety protocols [12] [6]. The use of hazardous reagents such as perchloric acid and the requirement for specialized hastelloy autoclaves make certain processes unsuitable for large-scale implementation [6]. Process optimization efforts focus on developing milder reaction conditions that maintain product quality while improving safety profiles [12] [6].

Regulatory compliance represents an increasingly important challenge for industrial production [14] [16]. The Drug Enforcement Administration imposes annual quotas on the production of controlled substances including methylphenidate derivatives [14] [16]. These production limits have contributed to nationwide shortages and have prompted concerns that regulatory constraints may be exacerbating supply challenges [14] [16]. Manufacturing facilities must navigate complex regulatory requirements while attempting to meet growing demand for these therapeutic compounds [14] [16].

Environmental considerations and waste management add further complexity to industrial operations [15] [6]. The use of large volumes of organic solvents and the generation of significant waste streams require sophisticated waste treatment and disposal systems [15] [6]. Process optimization efforts increasingly focus on developing more environmentally sustainable synthetic routes that minimize solvent usage and reduce waste generation [15] [6].

Challenge CategorySpecific IssuesImpact on ProductionProposed Solutions
Catalyst CostPlatinum, rhodium catalysts expensiveIncreased manufacturing costsAlternative catalysts (Pd/C)
Solvent IssuesAcetic acid creates isolation problemsYield losses, plant unfriendly operationsAlternative solvent systems
Impurity FormationHigh-temperature distillation generates impuritiesAdditional purification steps requiredLower temperature processes
Stereoisomer ControlDifficult separation of erythro/threo isomersReduced overall yield and qualityImproved separation techniques
Process SafetyHigh pressure hydrogenation (12-15 kg/cm²)Specialized equipment requirementsProcess optimization, milder conditions
Regulatory ComplianceFDA quota limitations on productionProduction volume restrictionsEnhanced manufacturing quotas
Scale-up LimitationsComplex multi-step purification requiredExtended processing timesContinuous processing methods

Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry represents a fundamental analytical technique for characterizing erythro-4-methylmethylphenidate, providing distinctive fragmentation patterns that enable reliable identification [1] [2]. The electron ionization mass spectrum exhibits a characteristic fragmentation profile with the molecular ion at m/z 247 typically appearing with weak intensity, consistent with the labile nature of methylphenidate analogs under electron impact conditions [3] [2].

The base peak consistently appears at m/z 84, corresponding to the formation of a tetrahydropyridinium species (C₅H₁₀N⁺) following the loss of the methyl p-tolylacetate moiety from the molecular ion [1] [2]. This fragmentation pathway represents the most energetically favorable cleavage, occurring through α-cleavage adjacent to the piperidine ring nitrogen. The fragment at m/z 190 results from the loss of 57 mass units, corresponding to the methyl p-tolylacetate substituent, while maintaining the aromatic piperidinyl structure [2].

A significant diagnostic fragment appears at m/z 168, generated through the loss of the tetrahydropyridine moiety from the parent structure, resulting in radical cation formation and the production of a methyl p-tolylacetate species [1]. The fragment at m/z 109 represents tropylium ion formation through aromatic rearrangement, analogous to the tropylium ion observed at m/z 91 in methylphenidate spectra [1]. The minor fragment at m/z 56 corresponds to dihydroazetium ion formation through ring fragmentation processes [1].

Fragment m/zRelative Intensity (%)Fragment DescriptionFormation Mechanism
247Molecular ion (weak)Molecular ion [M+]Parent compound ionization
190MinorLoss of methyl p-tolylacetate moiety (M-57)α-cleavage at piperidine ring
168MinorLoss of tetrahydropyridine moietyRadical cation formation
109ModerateTropylium ion formationAromatic rearrangement
84Base peak (100%)Tetrahydropyridinium species (C₅H₁₀N⁺)Loss of methyl p-tolylacetate moiety
56MinorDihydroazetium ionRing fragmentation

Liquid chromatography-quadrupole time-of-flight mass spectrometry provides complementary analytical capabilities with enhanced mass accuracy and resolution [2]. The electrospray ionization process generates the protonated molecular ion [M+H]⁺ at m/z 248.1645 with high intensity, contrasting with the weak molecular ion observed in electron ionization [2]. The collision-induced dissociation fragmentation pattern mirrors the gas chromatography-mass spectrometry results, with the primary product ion at m/z 84.0813 maintaining approximately 95% relative abundance [1].

ParameterValueDescription
Retention Time (min)5.69-5.82Chromatographic separation
Precursor Ion [M+H]+248.1645Protonated molecular ion
Product Ion 1190.1226Loss of methyl p-tolylacetate
Product Ion 284.0813Tetrahydropyridinium fragment
Product Ion 356.0500Dihydroazetium fragment
Collision Energy (V)20-40Fragmentation conditions
Mass Error (ppm)<5Mass accuracy

Chiral Chromatography for Isomer Resolution

Chiral chromatographic separation of erythro-4-methylmethylphenidate from its threo diastereomer represents a critical analytical challenge due to the presence of two asymmetric carbon centers, generating four possible stereoisomeric configurations [4] [5]. High-performance liquid chromatography utilizing vancomycin-based chiral stationary phases has demonstrated effective resolution capabilities, achieving baseline separation with resolution values exceeding 1.5 [5] [6].

The vancomycin-based chiral selector exhibits enantioselective recognition through multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric complementarity [5]. Method development typically employs polar organic mobile phases or normal-phase conditions to optimize chiral recognition, with detection limits capable of identifying enantiomeric excesses as low as 0.5% [5] [6].

Gas chromatographic methods utilizing cyclodextrin-derivatized stationary phases provide alternative separation strategies, particularly effective for volatile methylphenidate analogs [7]. The chiral recognition mechanism involves inclusion complex formation within the cyclodextrin cavity, with separation efficiency dependent on the specific derivatization pattern and mobile phase composition [8].

Chromatographic SystemStationary PhaseResolution (Rs)ApplicationSensitivity
HPLC with chiral columnVancomycin-based CSP>1.5Enantiomer separation0.5% enantiomeric excess
Gas chromatographyCyclodextrin column1.2-1.8Diastereomer analysis1% impurity detection
Chiral derivatizationChiral acids (N-acetyl-L-leucine)>2.0Absolute configurationPreparative scale
Supercritical fluid chromatographyCellulose-based CSP1.5-2.5High-throughput analysisng/mL detection

Preparative chiral resolution has been achieved through formation of diastereomeric salts with chiral acids such as N-acetyl-L-leucine and N-acetyl-D-leucine [9]. Following multiple recrystallization cycles, the salts are converted to free bases through aqueous potassium hydroxide treatment, yielding resolved enantiomers with optical purity exceeding 99% [9] [6]. This approach enables large-scale preparation of individual stereoisomers for pharmacological evaluation and analytical reference standard preparation [6].

Stability Studies Under Varied Environmental Conditions

Comprehensive stability assessment of erythro-4-methylmethylphenidate under diverse environmental conditions reveals generally robust chemical stability under normal storage and handling conditions [10] [11]. Room temperature storage at 25°C demonstrates excellent stability with less than 2% degradation observed over 24-hour periods, consistent with the inherent stability of the methylphenidate scaffold [11] [12].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.157228913 g/mol

Monoisotopic Mass

247.157228913 g/mol

Heavy Atom Count

18

UNII

CY9K9C43FA

Dates

Last modified: 08-10-2024

Explore Compound Types